dimethyl 2-(2,3-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
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Overview
Description
The compound is a derivative of pyridine and thiophene, which are both aromatic heterocyclic compounds. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Thiophene is a heterocyclic compound with the formula C4H4S. Consisting of a flat five-membered ring, it is aromatic as indicated by its extensive substitution reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the aromatic nature of the pyridine and thiophene rings. The presence of the carboxylate groups could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
Pyridine and thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The presence of the carboxylate groups could potentially make this compound a good nucleophile or base .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the aromatic rings and the carboxylate groups. For example, it might have a relatively high boiling point due to the potential for hydrogen bonding .Scientific Research Applications
Catalyst Development and Reaction Mechanisms
One area of application involves the use of related compounds as catalysts in organic synthesis. For instance, the study of 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation reactions showcases the potential utility of pyridine derivatives in facilitating chemical transformations under base-free conditions, providing insights into reaction mechanisms and catalyst regeneration processes (Liu et al., 2014).
Antioxidant Properties and Synthetic Strategies
Research on the synthesis and reactivity of pyridinol derivatives reveals their significant antioxidant properties, highlighting the importance of synthetic strategies that enable the construction of complex molecules with potential therapeutic applications (Wijtmans et al., 2004).
Antitumor Activity
The synthesis of related pyrido[2,3-d]pyrimidine compounds has been explored for their antitumor activities, demonstrating the relevance of such chemical structures in the development of new cancer therapies. The process described for creating potent inhibitors of mammalian dihydrofolate reductase underscores the therapeutic potential of these compounds (Grivsky et al., 1980).
Chemoselectivity in Methylating Agents
Another application is the chemoselectivity observed in the methylation of functionalized anilines using dimethyl carbonate, showcasing the selective formation of N-methylanilines. This research contributes to the understanding of selective methylation processes, which are critical in organic synthesis and pharmaceutical development (Selva et al., 2003).
Future Directions
Properties
IUPAC Name |
dimethyl 2-[(2,3-dimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7S/c1-26-13-7-5-6-12(16(13)27-2)17(23)21-18-15(19(24)28-3)11-8-9-22(20(25)29-4)10-14(11)30-18/h5-7H,8-10H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBXHCMBNVZJRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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